molecular formula C25H18ClNO6 B3669944 2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B3669944
M. Wt: 463.9 g/mol
InChI Key: DWEDKOCBFDVNQG-UHFFFAOYSA-N
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Description

2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a chloro, ethoxy, and nitrobenzyl group attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the indene-dione core This can be achieved through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in a variety of substituted products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione include other indene-dione derivatives with various substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO6/c1-2-32-22-13-16(11-20-23(28)18-5-3-4-6-19(18)24(20)29)12-21(26)25(22)33-14-15-7-9-17(10-8-15)27(30)31/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEDKOCBFDVNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
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2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
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2-{3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

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